Cas no 2027630-33-5 (5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid)

5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid structure
2027630-33-5 structure
Product name:5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
CAS No:2027630-33-5
MF:C12H9FO4
Molecular Weight:236.195867300034
CID:5796187
PubChem ID:165484130

5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
    • EN300-1131877
    • 2027630-33-5
    • インチ: 1S/C12H9FO4/c1-16-9-5-7(4-8(13)6-9)10-2-3-11(17-10)12(14)15/h2-6H,1H3,(H,14,15)
    • InChIKey: QDYRPEDVXDVLMO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C1=CC=C(C(=O)O)O1)OC

計算された属性

  • 精确分子量: 236.04848693g/mol
  • 同位素质量: 236.04848693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.7Ų
  • XLogP3: 2.6

5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1131877-5.0g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5
5g
$2110.0 2023-06-09
Enamine
EN300-1131877-1.0g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5
1g
$728.0 2023-06-09
Enamine
EN300-1131877-0.5g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1131877-0.05g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1131877-10.0g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5
10g
$3131.0 2023-06-09
Enamine
EN300-1131877-2.5g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1131877-5g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1131877-0.1g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1131877-0.25g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1131877-10g
5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid
2027630-33-5 95%
10g
$3929.0 2023-10-26

5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid 関連文献

5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acidに関する追加情報

Introduction to 5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic Acid (CAS No. 2027630-33-5)

5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid, identified by its CAS number 2027630-33-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furan derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a fluoro substituent at the 3-position and a methoxy group at the 5-position of the phenyl ring, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of 5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid have been subjects of extensive research, aiming to optimize its production and explore its pharmacological potential. The furan moiety, a five-membered heterocyclic ring containing an oxygen atom, is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry. The introduction of fluorine and methoxy groups further modulates the electronic and steric properties of the molecule, influencing its reactivity and binding affinity.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, leading to more potent and selective interactions with enzymes and receptors. This property has made fluorinated compounds increasingly popular in the development of new drugs.

The methoxy group, on the other hand, introduces a hydroxyl-like functionality that can participate in hydrogen bonding interactions. This can be particularly advantageous in designing molecules that require specific binding modes to biological targets. The combination of these two substituents in 5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid creates a complex interplay of electronic and steric effects that can be leveraged to fine-tune its pharmacological properties.

Recent studies have highlighted the potential of furan derivatives as inhibitors of various enzymes involved in cancer metabolism. For instance, furan-based compounds have shown promise in targeting enzymes such as hexokinase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which are crucial in glycolysis—the metabolic pathway that provides energy for cancer cells. The structural features of 5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid make it a promising candidate for further investigation in this context.

The role of fluorine in enhancing drug efficacy has also been well-documented. Fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This is attributed to the ability of fluorine to increase lipophilicity while maintaining metabolic stability. Such properties are particularly valuable in designing drugs that need to cross biological barriers efficiently.

In addition to its potential as an anti-cancer agent, 5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid may find applications in other therapeutic areas. For example, its structural motif could be explored for developing anti-inflammatory or anti-viral agents. The presence of both fluoro and methoxy groups provides multiple sites for functionalization, allowing chemists to design derivatives with tailored biological activities.

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as 3-fluoro-5-methoxybenzaldehyde. Key steps often include condensation reactions followed by cyclization to form the furan ring. The use of advanced synthetic techniques ensures high yield and purity, which are crucial for pharmaceutical applications.

The analytical characterization of 5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid is essential for confirming its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed for this purpose. These methods provide detailed information about the molecular structure and help ensure that the compound meets the required quality standards.

Ongoing research continues to explore new derivatives of 5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid with enhanced pharmacological properties. By modifying additional functional groups or exploring different scaffolds based on this core structure, scientists aim to develop novel therapeutic agents with improved efficacy and reduced side effects.

The future prospects for this compound are promising, with potential applications spanning multiple therapeutic areas. As our understanding of biological mechanisms continues to evolve, new opportunities for utilizing furan derivatives like 5-(3-fluoro-5-methoxyphenyl)furan-2-carboxylic acid are likely to emerge. Continued investment in research and development will be crucial for realizing these potential benefits fully.

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